molecular formula C13H11FO2 B6373123 2-Fluoro-5-(4-hydroxymethylphenyl)phenol CAS No. 1261949-91-0

2-Fluoro-5-(4-hydroxymethylphenyl)phenol

Cat. No.: B6373123
CAS No.: 1261949-91-0
M. Wt: 218.22 g/mol
InChI Key: GITXAJDXFUNBOL-UHFFFAOYSA-N
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Description

2-Fluoro-5-(4-hydroxymethylphenyl)phenol is an organic compound with the molecular formula C13H11FO2 It is characterized by the presence of a fluorine atom and a hydroxymethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(4-hydroxymethylphenyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as fluorobenzene and 4-hydroxymethylbenzene.

    Fluorination: The fluorination of the benzene ring is achieved using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Coupling Reaction: The fluorinated benzene is then coupled with 4-hydroxymethylbenzene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:

    Catalytic Hydrogenation: To reduce any by-products and improve the overall yield.

    Purification: Using methods such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(4-hydroxymethylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form a corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of 2-Fluoro-5-(4-carboxyphenyl)phenol.

    Reduction: Formation of 2-Fluoro-5-(4-hydroxyphenyl)phenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-5-(4-hydroxymethylphenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(4-hydroxymethylphenyl)phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(4-hydroxymethylphenyl)phenol
  • 2-Fluoro-5-(4-methylphenyl)phenol
  • 2-Fluoro-5-(4-hydroxyphenyl)phenol

Comparison

2-Fluoro-5-(4-hydroxymethylphenyl)phenol is unique due to the presence of both a fluorine atom and a hydroxymethyl group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-fluoro-5-[4-(hydroxymethyl)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c14-12-6-5-11(7-13(12)16)10-3-1-9(8-15)2-4-10/h1-7,15-16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITXAJDXFUNBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684146
Record name 4-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261949-91-0
Record name 4-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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